Jasminodiol

説明

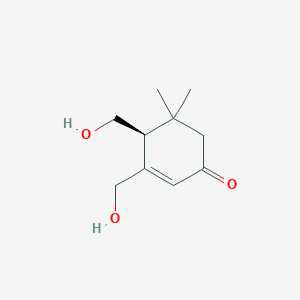

Jasminodiol (C₁₀H₁₆O₃, molecular weight: 183.10 g/mol) is a monoterpenoid compound predominantly isolated from Gardenia jasminoides Ellis (Gardenia) and related species . It is structurally characterized by a bicyclic framework with hydroxyl groups, contributing to its polar nature and bioavailability . Jasminodiol has been identified as a key bioactive component in traditional herbal formulations like Fructus Gardeniae (FG), where it exhibits anxiolytic, anti-inflammatory, and metabolic regulatory properties . Its pharmacological activity is linked to modulation of neurotransmitter systems (e.g., glycine and glutamic acid metabolism) and enzyme targets such as monoamine oxidase A (MAOA) and acetylcholinesterase (ACHE) .

特性

分子式 |

C10H16O3 |

|---|---|

分子量 |

184.23 g/mol |

IUPAC名 |

(4S)-3,4-bis(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O3/c1-10(2)4-8(13)3-7(5-11)9(10)6-12/h3,9,11-12H,4-6H2,1-2H3/t9-/m1/s1 |

InChIキー |

JPFJQHYDGYXING-SECBINFHSA-N |

異性体SMILES |

CC1(CC(=O)C=C([C@H]1CO)CO)C |

正規SMILES |

CC1(CC(=O)C=C(C1CO)CO)C |

同義語 |

jasminodiol |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Jasminodiol belongs to the monoterpenoid class, sharing structural and functional similarities with other Gardenia-derived compounds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Jasminodiol and Analogues

Key Research Findings

Anxiolytic Activity: Jasminodiol outperforms geniposide and shanzhiside in targeting MAOA and ACHE, enzymes critical in neurotransmitter degradation. Molecular docking studies show jasminodiol has a binding affinity of −8.2 kcal/mol for MAOA, compared to −7.5 kcal/mol for geniposide . In contrast, crocetin primarily acts via antioxidant mechanisms, lacking direct MAOA/ACHE inhibition .

Metabolic Regulation: Jasminodiol modulates glycine and glutamic acid metabolism, pathways less affected by jasminoside A or shanzhiside .

Structural Differentiation: Jasminodiol’s smaller molecular size (C₁₀ vs. C₁₇ in geniposide) enhances its blood-brain barrier permeability, explaining its superior neuroactivity . Crocetin’s extended conjugated double bonds enable unique light absorption at 430 nm, unlike jasminodiol’s peak at 240 nm .

Contradictions and Limitations

- Bioavailability: While jasminodiol’s anxiolytic effects are well-documented in FG extracts, isolated jasminodiol shows reduced efficacy, suggesting synergism with co-occurring compounds like nicotiflorin .

- Target Specificity: Unlike jasminoside A (COX-2 inhibitor), jasminodiol’s anti-inflammatory effects are indirect, mediated via metabolic pathway modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。